molecular formula C8H6FNO2 B2435512 4-Fluoro-2-isocyanato-1-methoxybenzene CAS No. 148624-86-6

4-Fluoro-2-isocyanato-1-methoxybenzene

Cat. No.: B2435512
CAS No.: 148624-86-6
M. Wt: 167.139
InChI Key: XJLIJWMMIGSMED-UHFFFAOYSA-N
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Description

4-Fluoro-2-isocyanato-1-methoxybenzene (CAS 148624-87-7) is a fluorinated and methoxylated aryl isocyanate of high value in synthetic and medicinal chemistry research. Its primary application is serving as a key building block for the synthesis of unsymmetrical N,N'-diphenyl urea derivatives . The ureas formed from this isocyanate are of significant interest due to their wide range of potential biological activities; such compounds are found in several pharmacologically active agents, including HIV-1 protease inhibitors and p38 kinase inhibitors . The reactivity of the isocyanate group is exploited in catalyst-free reactions with amines, often in environmentally benign aqueous media, to form the urea linkage efficiently . The presence of both fluorine and a methoxy group on the benzene ring allows for fine-tuning of the electronic and steric properties of the resulting molecules, which can influence their binding affinity and metabolic stability. This compound should be handled with care as it is classified as hazardous (GHS Hazard Statements: H302, H312, H315, H319, H332, H334, H335) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-isocyanato-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLIJWMMIGSMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Functional Group Interconversions

The journey to synthesize 4-Fluoro-2-isocyanato-1-methoxybenzene starts with the preparation of fluorinated methoxyanilines, which serve as key precursors.

The synthesis of fluorinated methoxyanilines, such as 3-fluoro-4-methoxyaniline, is a critical initial step. ossila.com These compounds are aniline (B41778) derivatives containing both a fluorine atom and a methoxy (B1213986) group. ossila.com One common method to produce these precursors is through the reduction of a corresponding nitro compound. For example, 4-fluoro-2-methoxy-1-nitrobenzene can be reduced to 4-fluoro-2-methoxyaniline. google.com This reduction is often carried out using catalytic hydrogenation with reagents like Raney Nickel in a solvent such as methanol (B129727). google.com

Another approach involves the treatment of aromatic azides with anhydrous hydrogen fluoride (B91410) to introduce the fluorine atom. google.com The aromatic azides themselves are typically prepared from the corresponding anilines. google.com

Several strategies exist for introducing the necessary fluoro and methoxy groups onto the benzene (B151609) ring.

Fluorination: The introduction of a fluorine atom can be achieved through various methods, including electrophilic substitution reactions. google.com One such method utilizes NF₄BF₄ as a reagent to substitute hydrogen atoms with fluorine on the aromatic ring. google.com The classic Balz-Schiemann reaction is another well-known method for introducing a single fluorine atom, although it may be less suitable for multiple substitutions. google.com

Methoxylation: The methoxy group can be introduced through etherification reactions. For instance, p-fluoroanisole can be prepared from p-fluorophenol by reaction with a methylating agent. google.com Another route involves the reaction of a halogenated fluorobenzene, like p-bromofluorobenzene, with sodium methoxide (B1231860) in the presence of a copper catalyst. google.com A process for preparing 4-fluoro-2-methoxy-1-nitrobenzene starts with 2,4-difluoro-1-nitrobenzene, which is then reacted with methanol and a base like potassium tert-butoxide. google.com

Table 1: Comparison of Fluorination and Methoxylation Strategies

Strategy Reagents Key Features
Fluorination
Electrophilic Substitution NF₄BF₄ Allows for the substitution of multiple hydrogen atoms with fluorine. google.com
Balz-Schiemann Reaction HBF₄, NaNO₂, heat A classic method primarily for single fluorine atom introduction. google.com
Methoxylation
From Phenols p-fluorophenol, methylating agent A direct method to form the methoxy group. google.com
From Halogenated Benzenes p-bromofluorobenzene, sodium methoxide, copper catalyst Involves a nucleophilic substitution reaction. google.com

Formation of the Isocyanate Functionality

Once the fluorinated methoxyaniline precursor is obtained, the next critical step is the formation of the isocyanate group. Several methods are available for this transformation.

Phosgenation is a traditional and widely used industrial method for synthesizing isocyanates. nih.govacs.org This process involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). google.com The reaction is typically carried out in an inert solvent. google.com To avoid the formation of urea (B33335) byproducts, the reaction is often conducted in a two-step process. First, the amine is treated with phosgene at a low temperature to form an intermediate, which is then heated with excess phosgene to yield the isocyanate. google.com

Due to the high toxicity of phosgene, alternative, safer reagents have been developed. One such alternative is bis(trichloromethyl) carbonate, also known as triphosgene, which can be used in a similar manner to phosgene for the synthesis of aryl isocyanates from arylamines. google.com

The Curtius and Hofmann rearrangements are valuable non-phosgene methods for synthesizing isocyanates. masterorganicchemistry.com

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orgnih.gov The acyl azide is typically prepared from a carboxylic acid. acs.orgresearchgate.net The isocyanate intermediate can then be trapped with various nucleophiles. wikipedia.org A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups. nih.gov

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is converted to a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgnumberanalytics.com The reaction is carried out by treating the amide with bromine or chlorine in the presence of a strong base. numberanalytics.com The isocyanate intermediate is formed and can be trapped or hydrolyzed to the amine. wikipedia.org

Table 2: Key Features of Curtius and Hofmann Rearrangements

Rearrangement Starting Material Key Reagents Intermediate
Curtius Acyl azide Heat Isocyanate wikipedia.orgnih.gov

Catalytic carbonylation methods provide an alternative, phosgene-free route to isocyanates.

Catalytic Carbonylation: This can involve the carbonylation of nitrogen-containing compounds. For instance, the carbonylation of nitroaromatics can be catalyzed by transition metal complexes, particularly those from Group VIII. researchgate.net

Reductive Carbonylation: This is a promising method for the synthesis of aryl isocyanates directly from nitro compounds and carbon monoxide. acs.org This process offers an environmentally benign alternative to the phosgene route. researchgate.net Palladium-based catalysts are often employed in these reactions. mit.edu Another approach involves the synthesis of carbamates through the reductive carbonylation of nitrobenzenes, which can then be converted to isocyanates. acs.org

Emerging Dehydrogenative Synthesis of Isocyanates

Traditional isocyanate synthesis often relies on hazardous reagents like phosgene. google.com In a move towards greener and safer chemical processes, emerging methodologies focus on dehydrogenative coupling reactions. One such innovative approach utilizes readily available and less hazardous formamides as surrogates for isocyanates. acs.orgorganic-chemistry.orgnih.gov This method involves the acceptorless dehydrogenative coupling of formamides, catalyzed by transition metal pincer complexes, particularly those based on ruthenium and iron. organic-chemistry.orgdigitellinc.comacs.org

In this process, the catalyst facilitates the removal of hydrogen from the formamide, generating a transient, metal-coordinated isocyanate intermediate. organic-chemistry.orgdigitellinc.com This intermediate can then be trapped in situ by various nucleophiles. For instance, reaction with alcohols yields carbamates, while reaction with amines produces ureas. acs.org The only byproduct of this highly atom-efficient process is hydrogen gas, representing a significant advancement in sustainable chemical synthesis. organic-chemistry.org Mechanistic studies, supported by density functional theory (DFT) calculations, have shed light on the catalytic cycle, highlighting the crucial role of metal-ligand cooperation in the transformation. nih.gov This strategy effectively bypasses the need to handle toxic and volatile isocyanates directly, enhancing laboratory and industrial safety. organic-chemistry.org

Table 1: Comparison of Catalysts in Dehydrogenative Coupling of Formamides

Catalyst TypeMetal CenterKey FeaturesTypical ProductsReference
Pincer ComplexRuthenium (Ru)High efficiency, well-characterized intermediates.Ureas, Carbamates, Heterocycles organic-chemistry.org
Pincer ComplexIron (Fe)Earth-abundant metal, cost-effective.Carbamates acs.org
Pincer ComplexManganese (Mn)Used for polyurethane synthesis from diformamides.Urethanes, Polyurethanes digitellinc.com

Novel Synthetic Approaches for Incorporating this compound Core

The high reactivity of the isocyanate group presents both opportunities and challenges for synthetic chemists. While it allows for facile derivatization, it can also complicate multi-step syntheses. Consequently, many advanced strategies for incorporating the this compound core involve the functionalization of a stable precursor, followed by a late-stage conversion to the isocyanate.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com However, the direct use of this compound as a substrate in common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is challenging due to the isocyanate group's sensitivity to the nucleophilic and basic conditions often employed.

A more viable strategy involves performing the cross-coupling on a suitable precursor, such as an aryl halide or triflate. For example, a precursor like 2-bromo-4-fluoro-1-methoxybenzene could undergo a Suzuki-Miyaura coupling with a boronic acid or a Buchwald-Hartwig amination with an amine. The resulting functionalized fluoroanisole derivative can then be converted to the target isocyanate. This conversion is typically achieved by first introducing an amino group (if not already present) and then treating it with a phosgene equivalent or through a Curtius rearrangement. nih.gov This sequential approach allows for the construction of a complex carbon skeleton while preserving the latent isocyanate functionality for subsequent transformations.

Directed C-H Functionalization Strategies

Direct C-H functionalization is a highly desirable synthetic strategy that avoids the need for pre-functionalized starting materials, thus improving step economy. sigmaaldrich.com For the 4-fluoro-1-methoxybenzene core, the methoxy group is an ortho, para-directing group. Given the existing substitution pattern (isocyanate at C2, fluoro at C4), the remaining C-H bonds are at positions C3, C5, and C6. The inherent electronic bias from the methoxy group would favor functionalization at the C6 position.

To achieve regioselectivity at other positions, such as C3 or C5, a directing group strategy is necessary. nih.gov This involves temporarily installing a directing group on a precursor molecule that coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and directs the C-H activation to a specific proximal C-H bond. nih.govrsc.org For instance, if starting with 5-fluoro-2-methoxyaniline, the amine could be converted into a directing group (like a picolinamide) to facilitate functionalization at the C3 position. After the desired C-C or C-X bond is formed, the directing group is removed, and the aniline is converted to the isocyanate, yielding a complex, regioselectively functionalized product.

Asymmetric Synthesis and Stereocontrol Considerations

The electrophilic nature of the isocyanate group in this compound makes it an excellent building block for asymmetric synthesis. nih.gov It can react with a wide range of chiral nucleophiles, such as chiral alcohols or amines, to generate diastereomeric products (ureas and carbamates) that can potentially be separated.

A more sophisticated approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, the catalytic enantioselective addition of a pronucleophile to the isocyanate can establish a new stereocenter. This is particularly relevant in the synthesis of biologically active molecules, where specific stereoisomers are often required. The development of chiral Lewis base catalysts or transition metal complexes could enable the stereocontrolled synthesis of complex chiral ureas or carbamates derived from the this compound scaffold. Such strategies are crucial for creating novel compounds for pharmaceutical and agrochemical applications.

Continuous Flow Synthesis and Process Intensification

The production of isocyanates and their precursors can involve highly exothermic or hazardous reactions, such as nitrations or the use of phosgene. google.comnih.gov Continuous flow chemistry offers significant advantages in safety, efficiency, and scalability for such processes. rsc.orgchemrxiv.org By performing reactions in small-volume, temperature-controlled microreactors or tube reactors, heat and mass transfer can be precisely managed, minimizing the risk of thermal runaways and improving product consistency. nih.gov

The synthesis of precursors to this compound is well-suited to this technology. For example, the nitration of 4-fluoro-2-methoxyaniline, a key step in producing a common precursor, is a dangerous exothermic transformation that has been successfully and safely implemented in a continuous flow system. nih.gov Furthermore, multi-step sequences, including fluorination and cyclization, can be "telescoped" into a single continuous process, eliminating the need for isolating intermediates. nih.gov This process intensification reduces waste, shortens production times, and allows for the on-demand synthesis of the target isocyanate or its derivatives, making it a highly attractive methodology for industrial-scale production. researchgate.net

Table 2: Potential Continuous Flow Process for a Precursor of this compound

Process StepReaction TypeKey ParametersAdvantages in FlowReference
Step 1: NitrationElectrophilic Aromatic SubstitutionTemperature, Residence Time, Reagent StoichiometrySuperior heat management, enhanced safety, high yield. nih.gov
Step 2: ReductionHydrogenationH2 pressure, Catalyst loading, Flow rateSafe handling of H2 gas, efficient catalyst contact. researchgate.net
Step 3: Isocyanate Formatione.g., PhosgenationReagent mixing, Temperature controlSafe handling of toxic reagents, rapid quenching. chemrxiv.org

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Addition Reactions of the Isocyanate Group

Mechanism and Scope of Reactions with Alcohols, Phenols, and Thiols to Form Carbamates and Thiocarbamates

The reaction of 4-Fluoro-2-isocyanato-1-methoxybenzene with alcohols, phenols, and thiols proceeds via a nucleophilic addition mechanism. rsc.org The lone pair of electrons on the oxygen or sulfur atom of the nucleophile attacks the electrophilic carbon of the isocyanate group. This is followed by proton transfer, typically from the nucleophile to the nitrogen atom of the isocyanate, to yield the corresponding carbamate (B1207046) or thiocarbamate. nih.gov

The general mechanism can be depicted as follows:

Nucleophilic Attack: The alcohol, phenol, or thiol acts as a nucleophile, attacking the carbonyl carbon of the isocyanate.

Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom, resulting in the final product.

The scope of these reactions is broad, encompassing a wide range of primary, secondary, and tertiary alcohols, as well as substituted phenols and various thiols. The reaction rate is influenced by the steric hindrance of the nucleophile and the electronic properties of the substituents on both the isocyanate and the nucleophile. researchgate.net Electron-withdrawing groups on the phenol, for instance, can increase the acidity of the hydroxyl proton, potentially facilitating the reaction. researchgate.net

NucleophileProduct TypeGeneral Reaction Conditions
Alcohols (R-OH)CarbamateTypically proceeds at room temperature, can be catalyzed by bases or organometallic compounds.
Phenols (Ar-OH)CarbamateReaction conditions vary depending on the acidity of the phenol. May require heating or catalysis. researchgate.net
Thiols (R-SH)ThiocarbamateGenerally reacts readily, often without the need for a catalyst. researchgate.net

Formation of Ureas via Reactions with Amines

The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. This reaction is typically rapid and exothermic, proceeding through a similar nucleophilic addition mechanism as seen with alcohols. rsc.org The nitrogen atom of the amine attacks the isocyanate carbon, followed by proton transfer to yield the stable urea (B33335) linkage. The reaction is generally not reversible.

The high reactivity of isocyanates towards amines makes this a highly efficient method for the synthesis of a diverse range of urea derivatives. nih.gov

Amine TypeProductRelative Reactivity
Primary Amines (R-NH₂)N,N'-disubstituted UreaHighly reactive, reaction is often immediate.
Secondary Amines (R₂NH)N,N,N'-trisubstituted UreaVery reactive, though may be slightly slower than primary amines due to steric hindrance.

Intramolecular Cyclization Reactions involving Neighboring Functional Groups

The presence of the methoxy (B1213986) group at the ortho position to the isocyanate in this compound introduces the possibility of intramolecular cyclization reactions. While direct participation of the methoxy group's methyl ether in a cyclization is not typical under standard conditions, functionalization of the aromatic ring with other nucleophilic groups in proximity to the isocyanate can lead to the formation of heterocyclic systems. For instance, if a neighboring group contains a labile proton, such as an amino or hydroxyl group introduced through other synthetic steps, intramolecular nucleophilic attack on the isocyanate can lead to the formation of five- or six-membered rings.

Cycloaddition Chemistry

Aryl isocyanates are known to participate in various cycloaddition reactions, serving as versatile synthons for the construction of heterocyclic compounds. rsc.orgnih.gov The electron-deficient carbon and nitrogen atoms of the isocyanate group can react with a variety of unsaturated systems.

[2+2], [3+2], and [4+2] Cycloaddition Pathways

[2+2] Cycloaddition: Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams. researchtrends.netrsc.org This reaction is often promoted by Lewis acids or photochemically. The regioselectivity of the addition is influenced by the electronic and steric properties of both the isocyanate and the alkene.

[3+2] Cycloaddition: Isocyanates can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones. rsc.orgacs.org For example, the reaction with an organic azide (B81097) can lead to the formation of a tetrazolinone derivative. rsc.org

[4+2] Cycloaddition (Diels-Alder Reaction): Isocyanates can also function as dienophiles in [4+2] cycloaddition reactions with conjugated dienes. nih.govlibretexts.orglibretexts.org This reaction provides a direct route to six-membered nitrogen-containing heterocycles. The reactivity of the isocyanate as a dienophile is enhanced by the electron-withdrawing nature of the isocyanate group itself.

Formation of Diverse Heterocyclic Scaffolds

The cycloaddition chemistry of this compound provides access to a wide variety of heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry. rsc.orgnih.gov The specific substitution pattern of this isocyanate, with its fluoro and methoxy groups, can be used to fine-tune the properties of the resulting heterocyclic products.

Cycloaddition TypeReactant PartnerResulting Heterocycle
[2+2]Alkeneβ-Lactam researchtrends.netrsc.org
[3+2]AzideTetrazolinone rsc.org
[3+2]Nitrone1,2,4-Oxadiazolidin-5-one acs.org
[4+2]DieneDihydropyrimidine-2,4-dione derivative oup.com

Reactions of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is dictated by the synergistic and antagonistic effects of its substituents. The electron-donating methoxy group activates the ring, while the electron-withdrawing fluorine and isocyanato groups deactivate it towards certain reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are controlled by the substituents already present on the ring. wikipedia.orgyoutube.com In this compound, the methoxy, fluoro, and isocyanato groups exert distinct electronic influences that direct the position of substitution.

Methoxy Group (-OCH3): This is a strongly activating group that donates electron density to the ring through resonance (+R effect). It stabilizes the cationic intermediate (the arenium ion) formed during the reaction, thereby increasing the reaction rate compared to benzene. uci.edu It is a powerful ortho, para-director. masterorganicchemistry.com

Fluoro Group (-F): Halogens are a unique class of substituents. While they are deactivating due to their strong inductive electron withdrawal (-I effect), they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect). uci.edu

Isocyanato Group (-NCO): This group is deactivating as it withdraws electron density from the ring through both inductive and resonance effects (-I, -R). Such deactivating groups typically direct incoming electrophiles to the meta position. youtube.com

PositionSubstituent EffectsPredicted Reactivity
C3 ortho to -NCO (deactivating, meta-directing)meta to -OCH3 (activating, ortho,para-directing)meta to -F (deactivating, ortho,para-directing)Strongly deactivated.
C5 meta to -NCO (deactivating, meta-directing)meta to -OCH3 (activating, ortho,para-directing)ortho to -F (deactivating, ortho,para-directing)Moderately deactivated, but some activation from fluorine resonance.
C6 meta to -NCO (deactivating, meta-directing)ortho to -OCH3 (activating, ortho,para-directing)meta to -F (deactivating, ortho,para-directing)Strongly activated by the dominant methoxy group.

Based on this analysis, electrophilic attack is most likely to occur at the C6 position , which is ortho to the strongly activating methoxy group and meta to the deactivating isocyanato group.

Nucleophilic Aromatic Substitution on the Fluorinated Benzene Ring

While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. libretexts.org This reaction requires an aryl halide with electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.orgnih.gov

In this compound, the fluorine atom at C4 can act as a leaving group. The isocyanato group at C2 is in the ortho position. As an electron-withdrawing group, the isocyanato substituent activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate. The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing isocyanato group.

Elimination: The aromaticity is restored as the leaving group (fluoride ion) is expelled.

The presence of the fluorine atom itself can also increase the rate of nucleophilic aromatic substitution. ebyu.edu.tr The methoxy group, being meta to the fluorine, has a less significant electronic impact on this specific reaction compared to the ortho-placed isocyanato group. Therefore, the compound is susceptible to SNAr reactions where a nucleophile displaces the fluorine atom at the C4 position.

Radical Reactivity and Intermediates

The isocyanato group provides a pathway for radical reactions, enabling the formation of unique radical intermediates that can be utilized in further chemical transformations.

Generation and Trapping of Imidoyl Radicals

Imidoyl radicals (R-N=C•-R') are reactive intermediates that can be generated from isocyanate precursors. researchgate.netrsc.org For this compound, the addition of a carbon- or heteroatom-centered radical to the central carbon of the isocyanato moiety can generate an imidoyl-type radical.

The general process involves the attack of a radical species (R'•) on the C=N double bond of the isocyanate group. These newly formed imidoyl radicals are highly reactive and can be "trapped" through various intra- or intermolecular processes. beilstein-journals.org For instance, an imidoyl radical can be trapped by an iodine atom from a perfluoroalkyl iodide or undergo intramolecular cyclization if a suitable functional group is present elsewhere on the molecule. beilstein-journals.org This reactivity opens avenues for complex molecule synthesis starting from the isocyanate scaffold.

Single-Electron Transfer Processes

Aryl isocyanates can participate in single-electron transfer (SET) processes, typically involving one-electron reduction to form a radical anion. illinoisstate.edu Studies on phenyl isocyanate have shown that its reduction with an alkali metal generates the corresponding anion radical species. illinoisstate.edu The fate of this radical is highly dependent on the reaction conditions, particularly the solvent. In some solvents, the radical anion is stable, while in others, it can initiate further reactions like cyclotrimerization. illinoisstate.edu

Given this precedent, this compound can be expected to undergo a SET process to form its radical anion. The presence of the electron-withdrawing fluorine and isocyanato groups would facilitate this reduction by stabilizing the incoming electron. This radical anion intermediate could then engage in subsequent reactions, such as dimerization or polymerization, offering a distinct pathway for reactivity compared to its ionic or neutral counterparts. illinoisstate.edursc.org

No Specific Theoretical and Computational Chemistry Studies Found for this compound

Despite a comprehensive search for dedicated theoretical and computational chemistry studies on the chemical compound this compound, no specific research articles or publicly available data detailing its electronic structure, quantum chemical characterization, or reaction mechanisms were identified.

While the requested outline specifies an in-depth analysis using common computational methods such as Density Functional Theory (DFT) and Ab Initio calculations, it appears that "this compound" has not been the subject of such focused academic or industrial research, or at least, the results of any such studies are not available in the public domain.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the prompt. The generation of scientifically accurate content for the specified sections and subsections, including data tables on molecular geometry, frontier molecular orbitals, and reaction coordinates, is entirely contingent on the availability of primary research that has performed these specific calculations on this particular molecule.

General principles of computational chemistry suggest that such studies would provide valuable insights into the molecule's reactivity, stability, and potential interactions. For instance:

Density Functional Theory (DFT) calculations would be employed to determine the most stable three-dimensional arrangement of the atoms (optimized molecular geometry).

Ab Initio methods , which are computationally intensive, could offer a higher level of accuracy for the electronic properties of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) analysis would be crucial in predicting the molecule's reactivity, with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicating its kinetic stability.

Charge distribution and electrostatic potential surfaces would reveal the electron-rich and electron-deficient regions of the molecule, guiding predictions about its intermolecular interactions.

Transition state identification and Intrinsic Reaction Coordinate (IRC) analysis would be instrumental in elucidating the mechanisms of chemical reactions involving this compound.

However, without specific computational data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research or de novo computational studies would be required to generate the necessary data to fulfill the detailed request.

Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation and Kinetic Studies

Potential Energy Surface Mapping

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry, providing crucial insights into stable conformations, transition states, and reaction pathways. For 4-Fluoro-2-isocyanato-1-methoxybenzene, a full-dimensional PES would be computationally demanding to generate. longdom.orgsydney.edu.au Therefore, studies typically focus on key degrees of freedom, such as the rotation around single bonds.

A critical aspect of the PES for this molecule would be the characterization of the rotational barriers associated with the methoxy (B1213986) (-OCH₃) and isocyanato (-NCO) groups. The rotation of the methoxy group relative to the benzene (B151609) ring in anisole (B1667542) and its derivatives is a well-studied phenomenon. researchgate.net The planarity of the methoxy group with the ring is favored due to electronic delocalization, but steric hindrance from adjacent substituents can introduce significant rotational barriers. In the case of this compound, the PES mapping would likely focus on the dihedral angle defined by the C(ring)-O-C(methyl)-H bonds and the C(ring)-N-C-O dihedral angle of the isocyanate group.

Computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed to calculate the energy at discrete rotational angles, thereby mapping the potential energy profile. umanitoba.ca The resulting PES would reveal the global and local energy minima, corresponding to the most stable conformers, and the transition states that separate them. It is anticipated that the PES would show a preference for conformations that minimize steric repulsion between the ortho-substituted isocyanato and methoxy groups. The interplay between the electronic effects of the fluorine, methoxy, and isocyanato substituents would also significantly influence the shape of the potential energy surface.

Solvent Effects Modeling (e.g., PCM, SCRF)

The properties and conformational equilibrium of a molecule can be significantly influenced by its environment. Solvent effects modeling is a computational technique used to account for the presence of a solvent in theoretical calculations. The Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) are two widely used implicit solvation models. swarthmore.edu These models treat the solvent as a continuous dielectric medium that is polarized by the solute molecule, creating a reaction field that in turn interacts with the solute.

For this compound, solvent effects would be particularly important in determining the relative energies of its conformers and the heights of rotational barriers. rsc.orgnih.gov The energy of a conformer can be stabilized or destabilized by the solvent depending on its dipole moment. A more polar solvent will preferentially stabilize a conformer with a larger dipole moment.

Computational studies would involve optimizing the geometry of the different conformers of this compound both in the gas phase and in the presence of various solvents using PCM or SCRF methods. The choice of solvent would be defined by its dielectric constant. By comparing the energies of the conformers in different solvents, it is possible to predict how the conformational equilibrium shifts with solvent polarity. For instance, the rotational barrier of the methoxy and isocyanato groups could be calculated in solvents of varying polarity to understand how the solvent modulates the intramolecular dynamics. nih.gov

Catalysis Modeling and Rational Design

The isocyanate group is highly reactive and participates in a variety of chemical reactions, most notably the formation of urethanes through reaction with alcohols. These reactions are often catalyzed, and computational modeling can provide detailed insights into the catalytic mechanisms, aiding in the rational design of more efficient catalysts. mdpi.commdpi.comacs.org

Theoretical modeling of a catalyzed reaction involving this compound, for example, its reaction with methanol (B129727) to form a urethane (B1682113), would typically involve the following steps:

Reactant Complex Formation: Modeling the initial interaction between the isocyanate, the alcohol, and the catalyst.

Transition State Search: Locating the transition state structure for the reaction pathway. This is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Product Complex Formation: Modeling the final complex formed between the urethane product and the catalyst.

DFT methods are commonly used for these calculations. The energies of the reactants, transition state, and products are calculated to determine the activation energy of the reaction. A lower activation energy in the presence of the catalyst compared to the uncatalyzed reaction indicates a more efficient catalytic process. researchgate.net

Different types of catalysts, such as tertiary amines or organometallic compounds, operate through different mechanisms (e.g., nucleophilic or electrophilic activation). acs.org Computational modeling can elucidate these mechanisms by analyzing the electronic structure and bonding at each stage of the reaction. This understanding can then be used to design new catalysts with improved activity and selectivity for reactions involving this compound. researchgate.net

Spectroscopic Feature Prediction and Interpretation

Computational Vibrational Spectroscopy (FT-IR, Raman)

Computational vibrational spectroscopy is a powerful tool for predicting and interpreting the infrared (IR) and Raman spectra of molecules. arxiv.orgcore.ac.uknih.gov By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the experimentally observed spectral bands to specific molecular motions.

For this compound, DFT calculations, typically using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to compute the harmonic vibrational frequencies. nih.gov The calculated frequencies are often systematically overestimated compared to experimental values, and thus a scaling factor is usually applied to improve the agreement.

The predicted IR and Raman spectra would exhibit characteristic bands for the different functional groups present in the molecule:

Isocyanate (-NCO) group: A strong, characteristic stretching vibration is expected in the region of 2250-2280 cm⁻¹.

Methoxy (-OCH₃) group: C-H stretching vibrations of the methyl group would appear around 2850-2960 cm⁻¹, and the C-O stretching vibration would be observed in the 1000-1300 cm⁻¹ region.

Fluoro (-F) group: The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ range.

Benzene ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would be observed at lower frequencies.

The following table provides a hypothetical summary of key predicted vibrational frequencies for this compound based on typical ranges for its functional groups.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium
Methyl C-H Stretch2850 - 2960Medium
Isocyanate (-NCO) Stretch2250 - 2280Strong
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-F Stretch1000 - 1300Strong
C-O Stretch1000 - 1300Medium to Strong

By comparing the computed spectra of different possible conformers, it may also be possible to identify spectral features that are sensitive to the conformational state of the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are widely used to predict the ¹H, ¹³C, and other nuclei (such as ¹⁹F) NMR chemical shifts of organic molecules. liverpool.ac.ukstenutz.eu These predictions are invaluable for assigning experimental spectra and for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which the chemical shifts are derived.

For this compound, the predicted chemical shifts would be influenced by the electronic effects of the three substituents on the benzene ring.

¹H NMR: The chemical shifts of the aromatic protons would be affected by the electron-donating nature of the methoxy group and the electron-withdrawing nature of the fluoro and isocyanato groups. The protons on the benzene ring would likely appear in the range of 6.5-8.0 ppm. The protons of the methoxy group would be expected to resonate at around 3.8-4.0 ppm. wisc.eduresearchgate.net

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring would show significant variation depending on the attached substituent. The carbon attached to the methoxy group would be shielded, while the carbons attached to the fluoro and isocyanato groups would be deshielded.

¹⁹F NMR: The chemical shift of the fluorine atom would be characteristic of its position on the aromatic ring and the nature of the other substituents.

The following table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on additive models and typical substituent effects.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (on C3)7.0 - 7.3-
H (on C5)6.8 - 7.1-
H (on C6)7.2 - 7.5-
H (in OCH₃)3.8 - 4.0-
C1 (-OCH₃)-150 - 160
C2 (-NCO)-125 - 135
C3-115 - 125
C4 (-F)-155 - 165 (JC-F)
C5-110 - 120
C6-120 - 130
C (in OCH₃)-55 - 60
C (in -NCO)-120 - 130

It is important to note that accurate prediction of NMR chemical shifts often requires consideration of solvent effects and may involve averaging over different populated conformations. modgraph.co.uk

Conformational Analysis and Intramolecular Interactions

The conformational preferences of this compound are determined by the interplay of steric and electronic interactions between the substituents on the benzene ring. lumenlearning.com The relative orientation of the methoxy and isocyanato groups is of particular interest due to their proximity in the ortho position.

Computational conformational analysis would involve a systematic search of the potential energy surface to identify all stable conformers. This is typically done by rotating around the key single bonds (C(ring)-O and C(ring)-N) and performing geometry optimizations at each step.

Several intramolecular interactions could play a significant role in determining the conformational landscape of this molecule:

Steric Repulsion: The bulky isocyanato and methoxy groups in the ortho position will experience steric repulsion, which will likely disfavor conformations where these groups are in close proximity. nih.gov

Intramolecular Hydrogen Bonding: Although there are no conventional hydrogen bond donors, weak C-H···O or C-H···F interactions might be possible between the methoxy group's hydrogens and the oxygen of the isocyanate group or the fluorine atom. The existence and strength of such interactions can be investigated using methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). beilstein-journals.orgnih.gov

Through-Space Electronic Interactions: There could be through-space electronic interactions between the lone pairs of the oxygen and fluorine atoms and the π-system of the isocyanate group or the benzene ring.

The relative energies of the different conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution. The results of the conformational analysis would provide a detailed picture of the three-dimensional structure of this compound and the non-covalent interactions that govern its shape.

Role As a Chemical Intermediate in Advanced Synthesis

Polymer Chemistry Applications

The isocyanate functionality of "4-Fluoro-2-isocyanato-1-methoxybenzene" makes it a prime candidate for applications in polymer chemistry, particularly in the synthesis and modification of polyurethanes.

"this compound" can be employed as a monomer in the synthesis of fluorinated polyurethanes. The isocyanate group readily reacts with polyols to form the characteristic urethane (B1682113) linkages of the polymer backbone. The incorporation of the fluoro and methoxy (B1213986) groups into the polymer structure can impart unique properties, such as altered solubility, thermal stability, and surface characteristics.

The general reaction for the formation of a polyurethane from a diisocyanate and a diol is as follows:

n OCN-R-NCO + n HO-R'-OH → [-O-R'-O-C(=O)-NH-R-NH-C(=O)-]n

In the context of "this compound," this molecule could be used as a monofunctional isocyanate to cap polymer chains, thereby controlling molecular weight, or in combination with other diisocyanates to introduce specific functionalities.

While specific kinetic and thermodynamic data for the polymerization of "this compound" are not extensively documented in dedicated studies, the reactivity of the isocyanate group is well-established. The rate of the urethane formation is influenced by several factors, including the steric and electronic environment of the isocyanate and the alcohol, the presence of catalysts, and the reaction temperature. The electron-withdrawing nature of the fluorine atom on the aromatic ring is expected to enhance the electrophilicity of the isocyanate group, thereby influencing the reaction kinetics.

Table 1: Factors Influencing Polyurethane Formation Kinetics

FactorEffect on Reaction Rate
Catalyst Generally increases the rate (e.g., tertiary amines, organotin compounds)
Temperature Higher temperatures typically increase the rate
Solvent Polarity Can influence the rate by stabilizing transition states
Steric Hindrance Increased steric bulk around the isocyanate or alcohol can decrease the rate
Electronic Effects Electron-withdrawing groups on the isocyanate can increase reactivity

Synthesis of Complex Organic Molecules and Scaffolds

The unique combination of functional groups in "this compound" makes it a valuable reagent for the synthesis of complex organic molecules, including heterocyclic systems and pharmaceutical intermediates.

The isocyanate group of "this compound" can participate in cycloaddition and cyclization reactions to form a variety of heterocyclic rings. For instance, it can react with compounds containing acidic protons or with 1,3-dipoles to construct five- and six-membered heterocycles. The presence of the fluorine and methoxy groups on the resulting heterocyclic scaffold can be advantageous for modulating the biological activity and physicochemical properties of the final molecule.

In the pharmaceutical industry, the synthesis of novel molecular entities with desirable therapeutic properties is paramount. "this compound" can serve as a precursor for the synthesis of advanced pharmaceutical intermediates. The introduction of the fluoromethoxy-substituted phenyl ring can be a key step in building a larger, more complex active pharmaceutical ingredient. Fluorine, in particular, is often incorporated into drug candidates to improve metabolic stability, binding affinity, and bioavailability.

The principles of supramolecular chemistry and macrocycle synthesis often rely on the precise arrangement of molecules through non-covalent interactions or the formation of large, cyclic structures. The isocyanate group of "this compound" can be utilized in reactions to form linkages within a macrocyclic framework. Furthermore, the aromatic ring and its substituents can participate in π-stacking and hydrogen bonding interactions, which are crucial for the self-assembly of supramolecular structures.

Methodological Derivatization in Analytical and Bio-Analytical Chemistry

The isocyanate functional group is highly reactive toward nucleophiles, a characteristic that positions this compound as a versatile reagent in analytical and bio-analytical chemistry. Its application in derivatization aims to modify analytes to improve their detectability, separation, or stability during analysis.

Reagent for Enhanced Detection via Derivatization (e.g., in Mass Spectrometry)

In analytical techniques such as mass spectrometry (MS), the efficient ionization of target molecules is crucial for sensitive detection. Many biologically relevant molecules, including certain amino acids and catecholamines, exhibit poor ionization efficiency in their native state. mdpi.com Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a chemical tag that enhances the analyte's response. mdpi.comnih.gov

This compound serves as an effective derivatizing agent, particularly for compounds containing primary and secondary amine groups, as well as hydroxyl groups. The electrophilic isocyanate moiety reacts readily and specifically with these nucleophilic groups under mild conditions to form stable urea (B33335) or carbamate (B1207046) linkages, respectively.

The primary advantages of using this reagent in the context of mass spectrometry include:

Introduction of a Favorable Moiety: The addition of the fluoro-methoxy-benzene group increases the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a clearer region of the mass spectrum, away from potential low-mass interferences.

Enhanced Ionization: The aromatic ring and the electronegative fluorine atom can improve the ionization efficiency of the analyte, particularly in techniques like electrospray ionization (ESI), leading to significantly lower detection limits.

Controlled Fragmentation: The derivatized analyte may exhibit a more predictable and specific fragmentation pattern in tandem mass spectrometry (MS/MS), which is beneficial for structural elucidation and confident identification.

The derivatization reaction can be generalized as follows, where R-NH₂ represents an amine-containing analyte:

R-NH₂ + O=C=N-C₆H₃(F)(OCH₃) → R-NH-C(=O)-NH-C₆H₃(F)(OCH₃)

This process effectively tags the analyte with a reporter group, making it more amenable to sensitive and specific MS analysis.

ParameterDescription
Target Functional GroupsPrimary amines (-NH₂), Secondary amines (-NHR), Hydroxyl groups (-OH)
Reaction ProductSubstituted Urea (from amines), Carbamate (from hydroxyls)
Analytical AdvantageImproved ionization efficiency, specific mass tag for detection, predictable fragmentation
Detection TechniqueMass Spectrometry (LC-MS, GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection

Application in Amine Protection and Deprotection Strategies

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org This process, known as protection, requires the formation of a stable derivative that can later be selectively removed, or deprotected, to restore the original functional group. organic-chemistry.orgwiley-vch.de

This compound can be employed as a protecting group for primary and secondary amines. The reaction between the isocyanate and the amine forms a highly stable urea linkage. researchgate.net This urea "cap" is robust and resistant to a wide range of reaction conditions, including many acidic and alkaline environments, making it an effective shield for the amine functionality. researchgate.net

The key to a successful protecting group strategy lies in the ability to remove it cleanly and efficiently when it is no longer needed. masterorganicchemistry.com While urea bonds are generally stable, strategies for their cleavage have been developed. Deprotection of ureas formed from aryl isocyanates can be challenging but is often accomplished under specific, forceful conditions that leave other functional groups, like peptide bonds, intact. For instance, the presence of the methoxy group ortho to the urea linkage, as in the derivative of 2-methoxyphenyl isocyanate, can assist in the deprotection mechanism. researchgate.net This suggests that the specific substitution pattern of this compound may offer a unique profile for both stability and eventual cleavage.

StepProcessReagent/ConditionResult
ProtectionReaction of a primary/secondary amine with the isocyanate.This compound, typically in an aprotic solvent (e.g., DCM).Formation of a stable, protected N,N'-disubstituted urea.
DeprotectionCleavage of the urea bond to regenerate the free amine.Specific, often stringent conditions (e.g., strong acid, oxidative reagents, or high temperature) designed to cleave the urea without affecting other parts of the molecule.The original amine is restored and available for subsequent reactions.

Integration with Click Chemistry and Bioorthogonal Transformations

Click chemistry describes a class of reactions that are rapid, high-yielding, and selective, with applications spanning materials science and biology. nih.govorganic-chemistry.org The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govekb.eg Bioorthogonal transformations are a subset of click reactions that can proceed within a living biological system without interfering with native biochemical processes. nih.gov

The isocyanate group of this compound is not a conventional participant in canonical click reactions like CuAAC. Its high reactivity towards common biological nucleophiles such as amines and thiols means it is generally not bioorthogonal; it would readily react with proteins and other biomolecules rather than selectively with a specific reaction partner.

However, this compound serves as a valuable chemical intermediate for synthesizing molecules that are compatible with click chemistry and bioorthogonal applications. Its utility lies in its ability to act as a stable linker or scaffold. For example, it can be used to conjugate the fluoro-methoxy-phenyl moiety to a molecule that also possesses a bioorthogonal handle, such as an alkyne or an azide (B81097).

Consider the synthesis of a custom chemical probe. An amine-containing molecule that also bears a terminal alkyne (a click chemistry handle) can be reacted with this compound. The isocyanate reacts with the amine, forming a stable urea linkage and creating a new, larger molecule that incorporates the fluoro-methoxy-phenyl group and retains the alkyne for subsequent click reactions. This new molecule can then be "clicked" onto an azide-modified biomolecule or surface. uochb.cz

Role of this compoundDescriptionExample Synthetic Pathway
Synthetic Intermediate / LinkerThe compound is not directly used in the click reaction itself but is a precursor used to build a click-reactive molecule.React with an amino-alkyne (H₂N-R-C≡CH) to form a stable urea-linked molecule: C₆H₃(F)(OCH₃)-NH-C(=O)-NH-R-C≡CH.
Resulting Molecule's FunctionThe new molecule contains the fluoro-methoxy-phenyl group as a potential reporter or modifier and a terminal alkyne ready for click chemistry.The alkyne-functionalized molecule can be attached to azide-containing targets via CuAAC for applications in labeling, imaging, or diagnostics.

Through this indirect approach, the unique electronic and structural properties of the 4-fluoro-2-methoxyphenyl group can be integrated into advanced chemical biology and materials science platforms that rely on the precision and efficiency of click chemistry.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022). tandfonline.comrsc.orgresearchgate.netresearchgate.net Future research will undoubtedly focus on developing greener, safer, and more sustainable synthetic routes to 4-Fluoro-2-isocyanato-1-methoxybenzene. A primary goal is the complete avoidance of phosgene and its derivatives, aligning with the principles of green chemistry. tandfonline.comrsc.orgtandfonline.comrsc.org

Key research areas will include:

Catalytic Carbonylation: Investigating the direct carbonylation of the corresponding nitro or amino precursors using carbon monoxide or other benign carbonyl sources, mediated by transition metal catalysts. researchgate.net

Rearrangement Reactions: Exploring and optimizing Curtius, Hofmann, or Lossen rearrangements from carboxylic acid, amide, or hydroxamic acid precursors, respectively, which circumvent the need for phosgene.

In Situ Generation: Developing methods for the in-situ generation of the isocyanate from stable precursors like carbamates or ureas, which can then be used directly in subsequent reactions, minimizing handling and storage of the reactive isocyanate. rsc.org

These approaches aim to reduce the environmental impact and improve the safety profile of the synthesis of this compound.

Table 1: Comparison of Potential Green Synthesis Routes for this compound

Synthesis RoutePrecursorKey ReagentsPotential AdvantagesKey Challenges
Catalytic Carbonylation4-Fluoro-2-amino-1-methoxybenzeneCO, Oxidant, Catalyst (e.g., Pd, Ru)High atom economy, avoids phosgeneHigh pressures of CO, catalyst cost and recovery
Curtius Rearrangement4-Fluoro-2-methoxybenzoyl azide (B81097)Heat or photolysisPhosgene-free, mild conditions possibleUse of potentially explosive azide intermediates
Thermal decomposition of CarbamatesMethyl N-(4-fluoro-2-methoxyphenyl)carbamateHeat, Catalyst (e.g., Bi2O3)Phosgene-free, potentially recyclable byproductsHigh temperatures required, catalyst efficiency

Exploration of Unconventional Activation and Catalytic Systems

The reactivity of the isocyanate group in this compound is well-established, but future research can uncover novel reaction pathways through unconventional activation methods and new catalytic systems.

Promising areas of investigation include:

Photocatalysis and Electrocatalysis: Utilizing light or electrical energy to promote reactions of the isocyanate group under mild conditions, potentially leading to novel transformations and selectivities not achievable through thermal methods.

Frustrated Lewis Pairs (FLPs): Investigating the use of FLPs to activate the N=C=O bond, enabling new cycloaddition or insertion reactions.

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more sustainable and cost-effective catalysts based on iron, copper, or cobalt for reactions involving the isocyanate moiety. nih.gov

Organocatalysis: Developing small organic molecules as catalysts for reactions of this compound, offering an alternative to metal-based systems.

These explorations could lead to the discovery of new chemical reactions and more efficient synthetic methodologies.

Investigation of Materials Science Applications Beyond Traditional Polymers

While isocyanates are fundamental building blocks for polyurethanes, the unique substitution pattern of this compound (fluorine and methoxy (B1213986) groups) could be leveraged for the creation of advanced functional materials with tailored properties. man.ac.ukresearchgate.netwiley.comwikipedia.org

Future research could focus on:

Functional Surfaces: Grafting this compound onto surfaces to create hydrophobic and oleophobic coatings due to the presence of the fluorine atom.

Organic Electronics: Incorporating this molecule into the structure of organic semiconductors or dielectrics, where the fluorine and methoxy groups can influence the electronic properties and molecular packing.

Smart Materials: Designing materials that respond to external stimuli (e.g., light, heat, pH) by incorporating this compound into their structure. The electronic nature of the substituents could play a key role in the responsiveness of such materials.

This research direction moves beyond the traditional use of isocyanates in bulk polymers and into the realm of high-performance, functional materials.

Leveraging Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. rjptonline.orgresearchgate.neteurekalert.orgrsc.org For this compound, these computational tools can be employed to accelerate research and development.

Key applications include:

Reaction Outcome Prediction: Training ML models on existing reaction data to predict the outcome (yield, selectivity) of new reactions involving this compound with various substrates and under different conditions. rjptonline.orgresearchgate.netrsc.org

Synthesis Route Optimization: Using AI algorithms to design the most efficient and sustainable synthetic routes to target molecules starting from this compound.

Catalyst Discovery: Employing computational screening and ML to identify novel and more effective catalysts for reactions involving this isocyanate. arxiv.org

The integration of AI and ML will enable researchers to explore the chemical space of this compound more rapidly and efficiently. chemrxiv.orgrsc.org

Table 2: Potential Machine Learning Applications for this compound Research

ApplicationInput DataML ModelPredicted OutputPotential Impact
Yield PredictionReactant structures, reagents, solvent, temperatureRandom Forest, Neural NetworkReaction yield (%)Faster optimization of reaction conditions
Regioselectivity PredictionSubstrate structure, catalyst, reaction conditionsGradient Boosting, Support Vector MachineMajor regioisomerReduced experimental effort in complex syntheses
Catalyst ScreeningCatalyst structure, reaction conditionsGraph Neural NetworkCatalytic activityDiscovery of novel and more efficient catalysts

Studies on Bioconjugation and Chemical Biology Applications (Methodological)

The high reactivity of the isocyanate group towards nucleophiles like amines and alcohols makes this compound a potential tool for bioconjugation and chemical biology. nih.gov Future research in this area will focus on developing methodologies for its use in biological systems.

Potential avenues for exploration include:

Protein Labeling: Developing protocols for the selective labeling of proteins at lysine (B10760008) residues or the N-terminus through the formation of urea (B33335) linkages. The fluorine atom could serve as a useful reporter for 19F NMR studies.

Chemical Probes: Designing and synthesizing chemical probes based on the 4-fluoro-2-methoxyphenyl scaffold for studying biological processes. The isocyanate group would serve as a reactive handle for attaching the probe to a biomolecule of interest.

Drug Delivery Systems: Investigating the use of this compound as a linker to attach drugs to carrier molecules, such as polymers or antibodies, for targeted drug delivery.

These methodological studies will expand the application of this compound from traditional organic synthesis into the interdisciplinary field of chemical biology. nih.gov

Q & A

Q. How can impurities in synthesized batches be minimized during scale-up?

  • Methodological Answer : Implement Quality by Design (QbD) principles:
  • Optimize reaction parameters (temperature, stoichiometry) via DoE (Design of Experiments).
  • Use inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
  • Purification via recrystallization (solvent screening) or simulated moving bed (SMB) chromatography ensures >99% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.